molecular formula C16H15N3O3S B11608521 3-[(2E)-2-(4-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(4-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11608521
M. Wt: 329.4 g/mol
InChI Key: FHBLLJJKIXOVTC-GZTJUZNOSA-N
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Description

4-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features a benzaldehyde moiety substituted with a methoxy group and a hydrazone linkage to a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation of 4-methoxybenzaldehyde with a hydrazine derivative of benzisothiazole. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-formylbenzaldehyde or 4-carboxybenzaldehyde.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A simpler compound with similar structural features.

    Benzisothiazole derivatives: Compounds with the benzisothiazole ring system, which may exhibit similar chemical properties.

Uniqueness

4-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H15N3O3S/c1-19(17-11-12-7-9-13(22-2)10-8-12)16-14-5-3-4-6-15(14)23(20,21)18-16/h3-11H,1-2H3/b17-11+

InChI Key

FHBLLJJKIXOVTC-GZTJUZNOSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)OC

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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